molecular formula C17H15N3O2S2 B12200489 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12200489
M. Wt: 357.5 g/mol
InChI Key: FZQIGYLLVAARGZ-KAMYIIQDSA-N
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Description

3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core, a quinoline moiety, and a morpholine ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a quinoline derivative with a thiazolidinone precursor in the presence of a suitable catalyst. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for scale-up, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, such compounds may:

    Inhibit enzyme activity: By binding to the active site of enzymes.

    Interfere with DNA/RNA synthesis: By intercalating into nucleic acids.

    Disrupt cell membranes: By interacting with lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anticancer properties.

    Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.

    Morpholine-containing compounds: Often used in pharmaceuticals for their stability and bioavailability.

Uniqueness

3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone core, quinoline moiety, and morpholine ring, which may confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)20(16)19-7-9-22-10-8-19)11-13-4-1-3-12-5-2-6-18-15(12)13/h1-6,11H,7-10H2/b14-11-

InChI Key

FZQIGYLLVAARGZ-KAMYIIQDSA-N

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S

Origin of Product

United States

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